molecular formula C14H12FNO4S B6411037 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261900-15-5

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411037
CAS No.: 1261900-15-5
M. Wt: 309.31 g/mol
InChI Key: BRUPHSMEHFSTBG-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the 4-position and a 3-methylsulfonylamino group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-fluoro-2-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPHSMEHFSTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692065
Record name 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-15-5
Record name 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino derivative.

    Coupling: The final step involves coupling the sulfonylated intermediate with another aromatic compound under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid is widely used in scientific research due to its unique properties. Some applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylsulfonylamino group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(methylsulfonyl)benzoic acid
  • 4-Fluoro-2-(aminophenyl)benzoic acid

Uniqueness

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the combination of the fluorine atom and the methylsulfonylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications. The presence of the fluorine atom enhances its stability and reactivity, while the methylsulfonylamino group provides additional functionalization possibilities.

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